(3-Chloro-4-fluoro-5-nitrophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluoro-5-nitrophenyl)boronic acid: is an organoboron compound with the molecular formula C6H4BClFNO4 and a molecular weight of 219.36 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of chloro, fluoro, and nitro substituents on the phenyl ring makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-fluoro-5-nitrobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the boronic acid can be oxidized to a phenol.
Substitution Reactions: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for nitro group reduction.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the boronic acid group.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Aminophenylboronic Acids: Formed from the reduction of the nitro group.
Phenols: Formed from the oxidation of the boronic acid group.
Scientific Research Applications
Chemistry: (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It serves as a building block for more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and pharmaceuticals .
Mechanism of Action
The primary mechanism of action for (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, where the aryl group from the boronic acid is transferred to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
- (3-Chloro-4-fluorophenyl)boronic acid
- (4-Fluorophenyl)boronic acid
- (4-Chlorophenyl)boronic acid
Uniqueness: The presence of both chloro and fluoro substituents, along with a nitro group, makes (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid unique. These substituents provide distinct electronic and steric properties, making it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
(3-chloro-4-fluoro-5-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLZXVIDAWGPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660325 |
Source
|
Record name | (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-73-9 |
Source
|
Record name | (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.